molecular formula C7H9BrO2 B2639715 1-Bromospiro[2.3]hexane-1-carboxylicacid CAS No. 2470441-29-1

1-Bromospiro[2.3]hexane-1-carboxylicacid

Cat. No.: B2639715
CAS No.: 2470441-29-1
M. Wt: 205.051
InChI Key: WQNCTLPNWXXFGY-UHFFFAOYSA-N
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Scientific Research Applications

1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

According to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

The safety data sheet for a similar compound, n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Future Directions

Carboxylic acids are versatile organic compounds with applications in various fields such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of nanoparticles metallic and nanostructures such as carbon nanotubes and graphene . They are also active in organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Preparation Methods

The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromospiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds such as:

    1-Chlorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-Fluorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-Iodospiro[2.3]hexane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 1-Bromospiro[2.3]hexane-1-carboxylic acid lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical and biological behavior .

Properties

IUPAC Name

2-bromospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCTLPNWXXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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